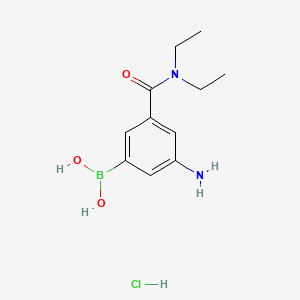

(3-氨基-5-(二乙基氨基甲酰基)苯基)硼酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

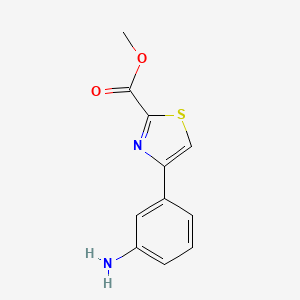

“(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C11H18BClN2O3 . It is a derivative of boronic acid, which is known for its ability to selectively bind with diol-compounds .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H18BClN2O3 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride” are not fully detailed in the available resources. The compound has a molecular weight of 272.536 .科学研究应用

- Microparticles and Polymers : They serve as building materials for analytical methods and controlled insulin release .

Therapeutics

Boronic acids have potential therapeutic applications:

Carbohydrate Chemistry and Glycobiology

Boronic acids are crucial in carbohydrate-related research:

- Protection and Activation : Boronic acids are used to protect and activate specific functional groups in carbohydrates .

Bacterial Detection

Reversible binding of boronic acids to diols allows for bacterial detection. For instance, immobilizing 3-aminophenylboronic acid (3-APBA) on a gold electrode via a self-assembled monolayer enables bacterial affinity binding reactions with diol-groups on bacterial cell walls .

Material Science

Boronic acids contribute to material science:

Analytical Methods

Researchers use boronic acids in various analytical techniques, including:

安全和危害

作用机制

Target of Action

Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Mode of Action

The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .

Biochemical Pathways

Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .

Result of Action

Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.

属性

IUPAC Name |

[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULUJZFVUNTJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674324 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride | |

CAS RN |

957066-02-3 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

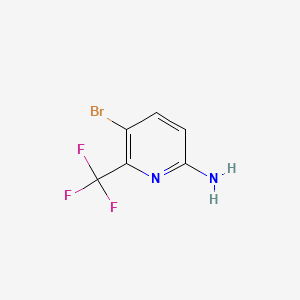

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

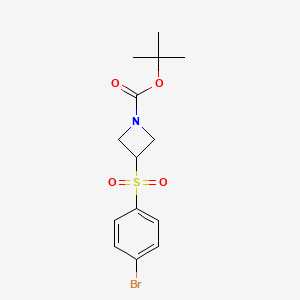

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)